molecular formula C7H13FN2O2S B13559061 2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride

2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride

Cat. No.: B13559061
M. Wt: 208.26 g/mol
InChI Key: ORLHMVKIDNXPDV-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[35]nonane-7-sulfonyl fluoride is a chemical compound with the molecular formula C7H13FN2O2S It is known for its unique spirocyclic structure, which includes a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a sulfonyl fluoride reagent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or under mild heating.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane, acetonitrile, or ethanol, and reactions are often carried out at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This mechanism is of particular interest in the development of enzyme inhibitors for therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    2,7-Diazaspiro[3.5]nonane: A related compound without the sulfonyl fluoride group.

    7-Benzyl-2,7-diazaspiro[3.5]nonane: A derivative with a benzyl group attached to the spirocyclic structure.

Uniqueness

2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and potential biological activity. This distinguishes it from other spirocyclic compounds and makes it a valuable tool in chemical and biological research.

Properties

Molecular Formula

C7H13FN2O2S

Molecular Weight

208.26 g/mol

IUPAC Name

2,7-diazaspiro[3.5]nonane-7-sulfonyl fluoride

InChI

InChI=1S/C7H13FN2O2S/c8-13(11,12)10-3-1-7(2-4-10)5-9-6-7/h9H,1-6H2

InChI Key

ORLHMVKIDNXPDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC2)S(=O)(=O)F

Origin of Product

United States

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